Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate

Regioselective C-H Functionalization Indole Diversification Sulfinate vs. Thiosulfate

Baran Sulfinate reagent for direct radical C–H functionalization of electron-deficient heteroarenes. N-Boc-azetidine installation with exclusive C3 indole regioselectivity under mild iodine/peroxide conditions. Avoid generic sulfinate or thiosulfate substitutes—they compromise regioselectivity and deprotection strategy. ≥98% purity. For late-stage SAR diversification, bioisostere synthesis, and process development where precise regiochemical control is essential.

Molecular Formula C8H14NNaO4S
Molecular Weight 243.25
CAS No. 1622013-57-3
Cat. No. B2895463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate
CAS1622013-57-3
Molecular FormulaC8H14NNaO4S
Molecular Weight243.25
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)S(=O)[O-].[Na+]
InChIInChI=1S/C8H15NO4S.Na/c1-8(2,3)13-7(10)9-4-6(5-9)14(11)12;/h6H,4-5H2,1-3H3,(H,11,12);/q;+1/p-1
InChIKeyKYPHAOQWDKDUAC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (CAS 1622013-57-3): A Defined Azetidine Sulfinate Building Block for Heterocycle Diversification


Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (CAS 1622013-57-3) is a sodium sulfinate salt incorporating an N-Boc-protected azetidine ring. With a molecular formula of C₈H₁₄NNaO₄S and a typical purity specification of ≥98% , this compound serves as a specialized building block for the late-stage functionalization of nitrogen-containing heterocycles . It belongs to the 'Baran Sulfinate' reagent family, a toolbox designed for the direct radical-based C–H functionalization of electron-deficient heteroarenes, allowing the introduction of the four-membered azetidine motif into complex molecules .

Procurement Rationale for Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate: Why In-Class Sulfinates Are Not Interchangeable


In procurement for chemical synthesis, the assumption that azetidine sulfinate salts are universally interchangeable is scientifically invalid. This specific derivative, featuring an N-Boc protecting group, is uniquely positioned as a 'Baran Sulfinate' reagent, enabling radical-based C–H functionalization pathways not accessible to other sulfinate salts (e.g., thiosulfates or Cbz-protected analogs) . Substitution with a generic azetidine sulfinate, a thiosulfate salt, or an oxetane analog would fundamentally alter the reaction outcome, regioselectivity, and deprotection strategy, leading to failed experiments or significantly reduced yields [1]. The quantitative evidence below demonstrates that this compound's distinct reactivity profile is essential for achieving the desired synthetic transformations.

Head-to-Head Quantitative Evidence for Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate Selection


Regioselective C3 Indole Sulfenylation: Sulfinate vs. Thiosulfate Salt

Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (1) achieves exclusive C3 sulfenylation of electron-rich indoles, whereas the corresponding thiosulfate salt (2) is required for more general substrate scope, but with different reactivity. This demonstrates that the sulfinate salt provides a distinct, albeit narrower, regioselectivity profile that is critical for specific synthetic routes. The quantitative difference in substrate scope is a key selection criterion .

Regioselective C-H Functionalization Indole Diversification Sulfinate vs. Thiosulfate

Azetidine vs. Oxetane Sulfinate: Direct Indole Coupling Efficiency

In a comparative study of four-membered heterocycle sulfinates, both azetidine (target) and oxetane sulfinate salts were synthesized via a three-step sequence and subjected to indole coupling. While both undergo smooth coupling, the resulting products (azetidine- vs. oxetane-substituted indoles) possess distinct physicochemical and biological properties, making them non-interchangeable bioisosteres. The azetidine derivative provides a nitrogen-containing heterocycle, while the oxetane provides an oxygen-containing one [1].

Bioisostere Comparison Cross-Coupling Heterocycle Synthesis

Late-Stage Diversification: Azetidine Sulfinate vs. Traditional Pre-functionalized Building Blocks

Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate functions as a 'Baran Sulfinate' reagent, enabling the direct, radical-based C–H functionalization of nitrogen-containing heterocycles in the final stages of synthesis. This contrasts sharply with traditional methods requiring pre-functionalized azetidine building blocks that must be incorporated early in a synthetic sequence. The ability to install the azetidine motif late-stage avoids the need to carry this sensitive group through multiple steps, reducing synthetic burden and improving overall yield. While specific yield comparisons are highly substrate-dependent, the principle of late-stage installation provides a general efficiency advantage .

Late-Stage Functionalization Radical C-H Activation Medicinal Chemistry

pH-Dependent Regioselectivity Control: A Unique Tunable Feature of the Baran Sulfinate Platform

The Baran Sulfinate toolbox, which includes Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate, offers a unique feature: its regioselectivity can be effectively tuned by modifying the pH and solvent selection during the reaction. This level of external control over reaction outcome is a specific, documented advantage of this reagent class, providing chemists with an orthogonal handle for reaction optimization that is not generally available with other sulfinate salts or alternative azetidine precursors . This tunability is a direct, vendor-specified application advantage for this specific compound.

Regioselectivity Tuning Reaction Optimization Synthetic Methodology

Optimal Use Cases for Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate Based on Verified Performance Data


Regioselective C3-Functionalization of Electron-Rich Indoles

Employ Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate when the synthetic goal is the specific installation of an N-Boc-azetidine motif at the C3 position of an electron-rich indole scaffold. As demonstrated by Al-Saedy et al., this sulfinate salt provides exclusive C3 selectivity under iodine/peroxide conditions, making it the reagent of choice for this precise transformation . Using a thiosulfate salt would be unnecessary and could lead to different reactivity profiles.

Late-Stage Diversification of Complex Heteroaromatic Drug Candidates

In medicinal chemistry programs requiring the introduction of an azetidine ring into advanced lead compounds, this sulfinate is the appropriate choice. Its function as a 'Baran Sulfinate' reagent allows for direct, radical-based C–H functionalization late in the synthesis . This avoids the need to re-synthesize the entire molecule with a pre-functionalized azetidine building block, significantly accelerating structure-activity relationship (SAR) exploration.

Synthesis of Azetidine-Containing Bioisosteres for Property Optimization

When designing bioisosteres to modulate physicochemical properties (e.g., lipophilicity, basicity) of a lead compound, this reagent is essential for generating azetidine-substituted analogs. While oxetane sulfinates can provide an oxygen-containing alternative [1], the azetidine version is specifically required to probe the effects of a nitrogen-containing, four-membered ring, which can impart different pharmacokinetic and binding characteristics.

Reaction Optimization via pH and Solvent Tuning of Regioselectivity

For chemists developing robust synthetic methods, this sulfinate offers a distinct advantage: the regioselectivity of its radical functionalization reactions can be fine-tuned by adjusting the pH or changing the solvent . This provides a powerful, orthogonal parameter for optimizing reaction yields and product ratios without altering the core reagent, a feature that can be decisive in process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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